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Compound of Interest

Compound Name: 3-Ethyl-2,2,6-trimethylheptane

Cat. No.: B14555563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Ethyl-2,2,6-trimethylheptane (CAS RN: 62199-13-7). Due to the limited availability of

public experimental spectroscopic data for this specific compound, this document presents

predicted data based on the general principles of nuclear magnetic resonance (NMR)

spectroscopy and mass spectrometry (MS) for branched alkanes. The methodologies

described are established, general protocols applicable to the analysis of liquid organic

compounds of this class.

Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for 3-Ethyl-2,2,6-
trimethylheptane. These predicted values are intended to serve as a reference for the

identification and characterization of the compound.

Mass Spectrometry (MS)
The mass spectrum of 3-Ethyl-2,2,6-trimethylheptane is expected to show a molecular ion

peak (M+) and a series of fragment ions characteristic of branched alkanes. The fragmentation

of alkanes is initiated by the removal of an electron, followed by C-C bond cleavage. The

relative abundance of the molecular ion peak for branched alkanes is often low.

Table 1: Predicted Mass Spectrometry Data for 3-Ethyl-2,2,6-trimethylheptane
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m/z Proposed Fragment Ion Notes

170 [C₁₂H₂₆]⁺ Molecular Ion (M⁺)

155 [M - CH₃]⁺ Loss of a methyl group

141 [M - C₂H₅]⁺ Loss of an ethyl group

113 [M - C₄H₉]⁺ Loss of a butyl group

99 [M - C₅H₁₁]⁺ Loss of a pentyl group

85 [C₆H₁₃]⁺
Cleavage forming a hexyl

cation

71 [C₅H₁₁]⁺
Cleavage forming a pentyl

cation

57 [C₄H₉]⁺
Cleavage forming a butyl

cation (often a base peak)

43 [C₃H₇]⁺
Cleavage forming a propyl

cation

29 [C₂H₅]⁺
Cleavage forming an ethyl

cation

¹³C Nuclear Magnetic Resonance (¹³C-NMR)
Spectroscopy
The ¹³C-NMR spectrum of 3-Ethyl-2,2,6-trimethylheptane will display distinct signals for each

unique carbon environment. Due to the molecule's asymmetry, all 12 carbon atoms are

expected to be chemically non-equivalent and should therefore produce 12 distinct resonances

in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 3-Ethyl-2,2,6-trimethylheptane
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Carbon Atom
Predicted Chemical Shift (δ,

ppm)
Carbon Type

C1 10-15 Primary (CH₃)

C2 30-40 Quaternary

C3 40-50 Tertiary (CH)

C4 20-30 Secondary (CH₂)

C5 30-40 Secondary (CH₂)

C6 25-35 Tertiary (CH)

C7 20-30 Secondary (CH₂)

C8 (ethyl) 10-15 Primary (CH₃)

C9 (ethyl) 20-30 Secondary (CH₂)

C10 (trimethyl) 25-35 Primary (CH₃)

C11 (trimethyl) 25-35 Primary (CH₃)

C12 (methyl on C6) 20-25 Primary (CH₃)

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
The ¹H-NMR spectrum of 3-Ethyl-2,2,6-trimethylheptane is anticipated to be complex due to

significant signal overlap in the upfield region (typically 0.7-2.0 ppm for alkanes). The chemical

shifts and splitting patterns will be influenced by the local electronic environment of each

proton. Protons on methyl groups will appear as singlets, doublets, or triplets depending on

their neighboring protons. Methylene and methine protons will exhibit more complex multiplet

patterns.

Table 3: Predicted ¹H-NMR Data for 3-Ethyl-2,2,6-trimethylheptane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b14555563?utm_src=pdf-body
https://www.benchchem.com/product/b14555563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14555563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Environment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

-CH₃ (terminal) 0.8 - 1.0 Triplet 3H

-CH₃ (on C2) 0.8 - 1.0 Singlet 9H

-CH₃ (on C6) 0.8 - 1.0 Doublet 6H

-CH₂- (ethyl) 1.2 - 1.5 Quartet 2H

-CH₂- (chain) 1.1 - 1.6 Multiplet 4H

-CH- (chain) 1.4 - 1.8 Multiplet 2H

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

discussed above. Instrument parameters may require optimization for the specific sample and

spectrometer used.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

Sample Preparation: Prepare a dilute solution of 3-Ethyl-2,2,6-trimethylheptane in a

volatile organic solvent such as hexane or dichloromethane.

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS)

equipped with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

Injector Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min.
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Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 20 to 200.

Ion Source Temperature: 230 °C.

Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Ethyl-2,2,6-trimethylheptane in

about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a

small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹³C-NMR Data Acquisition:

Experiment: Proton-decoupled ¹³C experiment.

Pulse Angle: 30-45°.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

¹H-NMR Data Acquisition:

Experiment: Standard ¹H experiment.

Pulse Angle: 30-45°.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 16 or more.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

liquid organic compound like 3-Ethyl-2,2,6-trimethylheptane.
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Caption: Logical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-2,2,6-trimethylheptane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14555563#spectroscopic-data-for-3-ethyl-2-2-6-
trimethylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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